molecular formula C13H15N3O B14568852 4-Ethoxy-6-methyl-N-phenylpyrimidin-2-amine CAS No. 61766-75-4

4-Ethoxy-6-methyl-N-phenylpyrimidin-2-amine

Cat. No.: B14568852
CAS No.: 61766-75-4
M. Wt: 229.28 g/mol
InChI Key: BNZQYNBLOVBUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-6-methyl-N-phenylpyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-methyl-N-phenylpyrimidin-2-amine typically involves the condensation of ethoxyacetaldehyde with 2-amino-4,6-dimethylpyrimidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-methyl-N-phenylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halides, amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Oxo derivatives of the pyrimidine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-methyl-N-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the suppression of cell proliferation and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-6-methyl-N-phenylpyrimidin-2-amine is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group can enhance the compound’s solubility in organic solvents and may affect its interaction with biological targets compared to similar compounds without this functional group.

Properties

CAS No.

61766-75-4

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

4-ethoxy-6-methyl-N-phenylpyrimidin-2-amine

InChI

InChI=1S/C13H15N3O/c1-3-17-12-9-10(2)14-13(16-12)15-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,14,15,16)

InChI Key

BNZQYNBLOVBUGT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1)C)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.